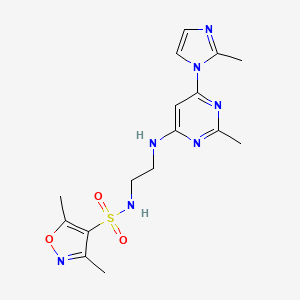

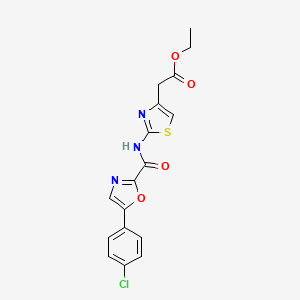

![molecular formula C25H18N4O4S B2992306 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 326881-92-9](/img/structure/B2992306.png)

2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several structural motifs, including a benzo[d][1,3]dioxol-5-yl group , a phenyl group, a 1,2,4-triazol-3-yl group, a thioether linkage, an ethyl group, and an isoindoline-1,3-dione group . These groups are common in many organic compounds and can contribute to the compound’s overall properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group, for example, is a fused ring system that can contribute to the compound’s rigidity and planarity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazolyl group could potentially participate in reactions with electrophiles, while the thioether could be oxidized .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A novel series of derivatives including 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindoline-1,3(2H)-diones have been synthesized through a multi-step process. This process involved the treatment of substituted benzoyl chlorides with ammonium thiocyanate to yield benzoyl isothiocyanates, which reacted with phthalimide to produce novel benzoyl thioureas. These were further condensed with hydrazine hydrate to afford the final derivatives. The structural confirmation of these compounds was performed using spectral data (FT-IR, 1H, and 13C NMR) and elemental analyses, showcasing their potential for various scientific applications (Alimi et al., 2021).

Molecular Interaction Studies

Ultrasonic investigations have been conducted to study the molecular interactions of N-phthaloyl compounds in both protic and non-protic solvents across different temperatures (303–318 K). These studies utilized various thermo-acoustical parameters such as adiabatic compressibility, intermolecular free length, and acoustic impedance to analyze solute-solvent interactions. This research provides valuable insights into drug transmission and absorption mechanisms (Tekade et al., 2019).

Photophysical Properties

The solvatochromic behavior and dipole moments of a novel phthalimide derivative containing an isoindole moiety were investigated across fifteen different solvents. The study employed various solvent correlation methods to estimate singlet excited and ground state dipole moments, providing crucial data for understanding the photophysical properties of phthalimide derivatives and their interactions with different solvents (Akshaya et al., 2016).

Corrosion Resistance

Phthalimide-functionalized polybenzoxazines have been synthesized and evaluated for their corrosion resistance when applied as coatings on mild steel. This research highlights the effectiveness of incorporating imide functional groups into benzoxazine coatings to enhance the corrosion resistance of mild steel, offering a promising approach for protective coating applications (Aly et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that many related compounds containing the methylenedioxyphenyl group are bioactive . These compounds are found in pesticides and pharmaceuticals, suggesting a broad range of potential targets .

Mode of Action

Derivatives of 1,3-diazole, a component of the compound, show various biological activities . This suggests that the compound might interact with its targets in a way that modulates these activities.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3-diazole derivatives , it’s likely that multiple pathways could be affected.

Result of Action

The compound’s structure and the known activities of similar compounds suggest it could have a range of effects, potentially including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

2-[2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O4S/c30-23-18-8-4-5-9-19(18)24(31)28(23)12-13-34-25-27-26-22(29(25)17-6-2-1-3-7-17)16-10-11-20-21(14-16)33-15-32-20/h1-11,14H,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXUMBWOXRRYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCN5C(=O)C6=CC=CC=C6C5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2992225.png)

![N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992227.png)

![5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate](/img/structure/B2992229.png)

![Methyl (E)-4-[4-(dimethylamino)-N-(1H-pyrrol-2-ylmethyl)anilino]-4-oxobut-2-enoate](/img/structure/B2992230.png)

![methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B2992233.png)

![Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate](/img/structure/B2992237.png)

![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)